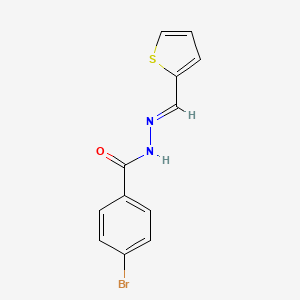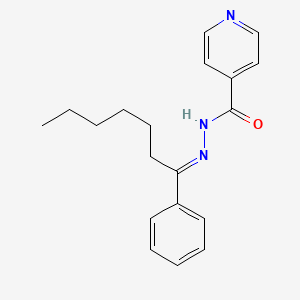![molecular formula C23H18Cl2N4 B3855053 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855053.png)
1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
Descripción general
Descripción
1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as DMQD-Ph, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a hydrazone derivative of quinazoline, which has been reported to exhibit anticancer, antiviral, antibacterial, and antifungal activities.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood. However, several studies have suggested that 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been reported to inhibit the activity of topoisomerase II, which is an important enzyme involved in DNA replication and repair. Moreover, 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and physiological effects:
1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone exhibits potent cytotoxicity against cancer cell lines. 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been shown to exhibit antiviral and antibacterial activity. In vivo studies have suggested that 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone exhibits low toxicity and good pharmacokinetic properties. Moreover, 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has several advantages for lab experiments. It exhibits potent anticancer, antiviral, antibacterial, and antifungal activities, which make it a promising candidate for drug development. 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been shown to exhibit low toxicity and good pharmacokinetic properties. However, 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is a relatively new compound, and further studies are needed to evaluate its long-term safety and efficacy.
Direcciones Futuras
1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has several potential future directions. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone can also be modified to improve its pharmacokinetic properties and reduce its toxicity. Moreover, 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone can be evaluated for its potential therapeutic applications in other diseases such as viral infections and bacterial infections. Furthermore, 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone can be evaluated for its potential use in combination therapy with other anticancer drugs to improve their efficacy.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential therapeutic applications. Several studies have reported that 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone exhibits potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been reported to exhibit antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus. Moreover, 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to exhibit antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4/c1-14-7-9-16(10-8-14)22-26-21-6-4-3-5-18(21)23(27-22)29-28-15(2)17-11-12-19(24)20(25)13-17/h3-13H,1-2H3,(H,26,27,29)/b28-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZTWUHOXYSUAR-RWPZCVJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=C(C)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C(\C)/C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854975.png)

![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3854988.png)
![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acetamide](/img/structure/B3854994.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855016.png)

![2,2,2-trifluoro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B3855027.png)

![(2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855060.png)

![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3855069.png)
![N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3855073.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B3855086.png)